molecular formula C10H9ClO4 B1456464 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 1300730-70-4

6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B1456464
CAS No.: 1300730-70-4
M. Wt: 228.63 g/mol
InChI Key: UQWQSRKHSRBXDQ-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical building block of significant interest in medicinal and synthetic chemistry. As a derivative of the 4H-benzo[d][1,3]dioxin-4-one scaffold, this compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules . The core benzodioxinone structure is recognized for its presence in compounds with a range of biological activities, and its derivatives have been investigated as intermediates in the synthesis of potential pharmaceuticals, natural products, and pesticides . Specifically, the 1,3-benzodioxane moiety is an oxygen-containing heterocycle with diverse applications . Researchers utilize such intermediates in multistep organic synthesis to create molecules that can interact with various biological targets. For instance, related heterocyclic systems like 1,3,4-oxadiazoles are actively studied for their anticancer properties, targeting enzymes such as thymidylate synthase and HDAC . The structural features of this compound, including the chloro and hydroxy functional groups, provide handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

6-chloro-5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-10(2)14-6-4-3-5(11)8(12)7(6)9(13)15-10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWQSRKHSRBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C(=C(C=C2)Cl)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation of Methyl 4-Hydroxybenzoate

  • Reaction : Methyl 4-hydroxybenzoate undergoes hydroxymethylation with formaldehyde.
  • Conditions : Typically performed in the presence of a catalyst at 50-55 °C for 1-2 hours.
  • Product : Yields methyl 4-hydroxy-3-(hydroxymethyl)benzoate.
  • Notes : This step introduces a hydroxymethyl group ortho to the hydroxy substituent, setting the stage for subsequent ring closure and protection steps.

Acetonide Protection of Ortho-Dihydroxy Groups

  • Reaction : The ortho-dihydroxy moiety of methyl 4-hydroxy-3-(hydroxymethyl)benzoate is protected by acetonide formation using 2,2-dimethoxypropane or acetone under acidic conditions.
  • Product : Methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate.
  • Significance : Protection stabilizes the dihydroxy system, facilitating selective chloromethylation and preventing side reactions.
  • Example Conditions : Stirring in trifluoroacetic acid with trifluoroacetic anhydride and acetone for 12 hours at room temperature.

Chloromethylation of the Protected Intermediate

  • Reaction : Chloromethylation of methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate introduces the chloro substituent at the ethanone side chain.
  • Reagents : Chloromethylating agents under controlled temperature (often 1-2 hours reaction time).
  • Product : 2-chloro-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone, which is closely related to the target compound.
  • Advantages : This method avoids the use of liquid bromine and hazardous bromination steps, improving safety and environmental impact.

Comparative Analysis of Preparation Routes

Step Traditional Method Modern Method (Patent CN113666906A) Advantages of Modern Method
Hydroxymethylation Using formaldehyde and sodium borohydride Formaldehyde with a catalyst at mild temperatures Safer, avoids explosive sodium borohydride
Protection of dihydroxy Acetone or 2,2-dimethoxypropane with acid Acetonide protection using trifluoroacetic acid system Efficient, high yield, and selective protection
Halogenation Bromination with liquid bromine Chloromethylation avoiding bromine Safer, environmentally friendly, suitable for scale-up
Starting materials Multi-step synthesis of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde Bulk chemicals like methyl 4-hydroxybenzoate Cost-effective, readily available raw materials

Detailed Research Findings and Spectroscopic Data

  • NMR Characterization :
    The intermediate methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate shows characteristic peaks in ^1H NMR (400 MHz, CDCl3):
    • Aromatic protons: δ 7.81 (dd, J = 8.4, 22.4 Hz, 1H), 7.68 (s, 1H), 6.87 (d, J = 8.4 Hz, 1H)
    • Methylenes: δ 4.87 (s, 2H)
    • Methyl ester: δ 3.83 (s, 3H)
    • Acetonide methyls: δ 1.53 (s, 6H)
  • Mass Spectrometry :
    HRMS data confirm molecular weights consistent with the protected intermediates and final chloromethylated products.

  • Purification :
    Column chromatography on silica gel with ethyl acetate/hexane mixtures is commonly used to purify intermediates and final products.

Industrial and Environmental Considerations

  • The modern synthetic route avoids hazardous reagents such as liquid bromine and explosive sodium borohydride, enhancing safety.
  • The use of bulk chemical starting materials like methyl 4-hydroxybenzoate reduces cost and increases scalability.
  • The synthetic route is relatively short, improving overall yield and reducing waste.
  • The acetonide protection strategy is efficient and reversible, facilitating downstream transformations.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product Key Notes
1 Hydroxymethylation Methyl 4-hydroxybenzoate Formaldehyde, catalyst, 50-55 °C, 1-2 h Methyl 4-hydroxy-3-(hydroxymethyl)benzoate Introduces hydroxymethyl group
2 Acetonide Protection Methyl 4-hydroxy-3-(hydroxymethyl)benzoate 2,2-Dimethoxypropane or acetone, acid catalyst Methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate Protects ortho-dihydroxy groups
3 Chloromethylation Protected methyl benzoate derivative Chloromethylating agent, controlled temp, 1-2 h 2-chloro-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone Introduces chloro substituent, safer method

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. A notable method involves synthesizing derivatives that can be used to develop new drugs or improve existing formulations.

Case Study: Synthesis Methodology

A recent patent describes a method for synthesizing 2-chloro-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl) ethanone from methyl 4-hydroxybenzoate through several steps including hydroxymethylation and chloromethylation. This process demonstrates the utility of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one as a precursor in complex organic reactions aimed at producing valuable compounds for medicinal chemistry .

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications due to its structural characteristics that may exhibit biological activity.

Bioactivity Studies

Research has indicated that compounds similar to this compound can possess anti-inflammatory and antioxidant properties. The hydroxyl group in its structure may contribute to these effects by acting as a hydrogen donor in radical scavenging reactions .

Cosmetic Formulations

In the cosmetic industry, the compound is being investigated for its role in skin care formulations. Its properties may enhance the stability and effectiveness of topical products.

Formulation Insights

A study on cosmetic formulations highlighted the necessity for thorough investigations regarding safety and efficacy before market introduction. The incorporation of compounds like this compound could potentially improve the moisturizing effects and overall performance of skin care products .

Regulatory Considerations

With the growing interest in using this compound in consumer products, regulatory frameworks such as the European Union Directive (1223/2009) necessitate comprehensive safety assessments for cosmetic ingredients. The compound's safety profile must be established through rigorous testing protocols including in vivo studies .

Mechanism of Action

The mechanism of action of 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Iodo () and fluoro () substituents at position 6 alter electronic properties compared to chloro. Iodo derivatives may exhibit higher molecular weight and steric bulk, while fluoro compounds display stronger electronegativity .
  • Styryl Modifications : Styryl groups at position 5 () introduce extended conjugation, reducing melting points (101–110°C vs. 142°C for DMe-Bd) due to decreased crystallinity .

Physical and Spectral Properties

Compound Name Melting Point (°C) NMR Shifts (¹H/¹³C) Key Spectral Features
DMe-Bd 142 Not provided IR: C=O (~1750 cm⁻¹), O-H (~3200 cm⁻¹)
(E)-5-(4-Methoxystyryl)-2,2-dimethyl (15c) 109–110 ¹H: δ 6.5–7.5 (styryl protons) HRMS-ESI: m/z 325.1 (M+H⁺)
6-Fluoro-4H-benzo[d][1,3]dioxine 124.8–124.9 ¹H: δ 6.66 (dd, J=2.8, 8.3 Hz), ¹³C: δ 157.26 (d, J=239.9 Hz) MS: m/z 155 [M+1]⁺

Key Observations :

  • Chloro vs. Fluoro : The 6-chloro derivative likely shows downfield ¹³C shifts for C-6 compared to 6-fluoro (δ ~157 ppm for F vs. estimated δ ~120–130 ppm for Cl).
  • Hydroxy vs. Styryl : The hydroxyl group in DMe-Bd contributes to higher melting points (142°C) than styryl derivatives (101–110°C) due to hydrogen bonding .

Biological Activity

6-Chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS Number: 1300730-70-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClO4, with a molecular weight of 228.63 g/mol. The compound features a dioxin core structure that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Hydroxymethylation : Starting from 4-hydroxy methyl benzoate to obtain 4-hydroxy-3-(hydroxymethyl) methyl benzoate.
  • Protection : Acetonide protection of ortho-dihydroxy groups.
  • Chloromethylation : Chloromethylation to yield the final product.

This method allows for the efficient production of the compound while addressing challenges associated with previous synthetic routes .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antioxidant Properties

The antioxidant capacity of dioxin derivatives has been well documented. Compounds like this compound may help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases associated with oxidative damage .

G Protein-Coupled Receptor Modulation

Emerging data indicate that compounds related to this dioxin structure can interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction could lead to therapeutic applications in treating conditions linked to GPCR dysregulation .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyFindings
Annika Traff et al.Reported on the synthesis and potential antitumor activity of related benzo[d][1,3]dioxin derivatives .
MDPI ReviewDiscussed the broad biological activity of dioxins and their derivatives, emphasizing their role as precursors for bioactive molecules .
PubChem DataProvided insights into the chemical properties and potential applications based on structural analysis .

Q & A

Basic: What are the common synthetic routes for 6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one derivatives?

Answer:
The core scaffold is synthesized via acetonide protection of hydroxylated benzoic acid derivatives. A typical method involves reacting 2,4-dihydroxybenzoic acid with trifluoroacetic acid (TFA) and acetone under anhydrous conditions to form the cyclic ester (4H-benzo[d][1,3]dioxin-4-one) . Chlorination at the 6-position can be achieved using iodine monochloride or via halogenation reactions in TFA/TFAA mixtures . Further functionalization (e.g., alkylation, benzylation) is performed by reacting the hydroxyl group at position 5 with brominated intermediates (e.g., 1-(bromomethyl)-4-alkoxybenzene) under basic conditions, yielding derivatives with yields ranging from 58% to 95% .

Basic: How is column chromatography optimized for purifying halogenated derivatives?

Answer:
Halogenated derivatives often require tailored eluent systems due to their polarity. For example:

  • Iodinated derivatives : Heptane/EtOAc gradients (e.g., 16:1 to 5:1 v/v) effectively separate products with Rf values between 0.29–0.35 .
  • Chlorinated analogs : Adding 1% acetic acid to heptane/EtOAc (1:1) improves resolution by suppressing tailing caused by acidic hydroxyl groups .
    Pre-purification via recrystallization or trituration is recommended to reduce silica gel load and improve yield .

Advanced: How to achieve regioselective halogenation at the 6-position?

Answer:
Regioselectivity is controlled by steric and electronic factors. The 6-position is activated for electrophilic substitution due to electron-donating effects from the adjacent hydroxyl group. For iodination:

  • Use iodine in TFA/TFAA mixtures at 0°C to minimize competing reactions at other positions .
  • Methoxy groups at the 7-position (introduced via K2CO3/MeI) further direct halogenation to the 6-position by blocking alternative sites .
    Yields >90% are achievable with this approach .

Advanced: What strategies enable chemo-selective functionalization of hydroxyl groups?

Answer:

  • Protection/Deprotection : The 5-hydroxyl group is selectively protected using acetonide or triflate groups, leaving other positions reactive . For example, triflation of the 5-hydroxyl group allows Suzuki couplings at the 7-position .
  • Mitsunobu Reactions : Triphenylphosphine/DIAD systems enable etherification of the 5-hydroxyl group with alcohols while preserving the dioxinone core .

Basic: What spectroscopic techniques confirm the structure of derivatives?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the dioxinone carbonyl (δ ~160–165 ppm) and methyl groups (δ 1.6–1.8 ppm). Aromatic protons show distinct coupling patterns (e.g., doublets at δ 6.3–7.4 ppm for substituted benzyl groups) .
  • X-ray Crystallography : Used to resolve ambiguity in regiochemistry. The crystal structure of 6-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one confirms a planar dioxinone ring and intramolecular H-bonding .

Advanced: How does this compound act as a 15-lipoxygenase-1 (15-LOX-1) inhibitor?

Answer:
Derivatives with alkoxybenzyl side chains (e.g., 5-((4-((3,7-dimethyloctyl)oxy)benzyl)oxy)-substituted analogs) inhibit 15-LOX-1 by competing with arachidonic acid at the substrate-binding site.

  • Enzyme Assays : Recombinant 15-LOX-1 is expressed in E. coli and purified via His-tag affinity chromatography. Activity is measured spectrophotometrically (λ = 234 nm) using linoleic acid as substrate .
  • IC50 Values : Range from 0.5–5 µM, with stereochemistry (R/S-configuration) impacting potency by 2–3 fold .

Advanced: What catalyst-free methods exist for synthesizing the dioxinone core?

Answer:
A green, catalyst-free approach uses:

  • Cyclocondensation : 2,4-Dihydroxybenzoic acid reacts with acetone in TFA at room temperature, forming the dioxinone ring in <2 hours with >85% yield .
  • Advantages : Eliminates metal catalysts, reduces purification steps, and scales efficiently to gram quantities .

Advanced: How to design bioactive analogs based on structural data?

Answer:

  • Structure-Activity Relationship (SAR) :

    PositionModificationImpact on Activity
    5-OHAlkylation↑ Lipophilicity, ↑ Membrane permeability
    6-ClReplacement with Br/IAlters electron density; iodine enhances halogen bonding
    2,2-Me2Substituent removalReduces ring stability and bioactivity
  • Rational Design : Use docking studies (e.g., AutoDock Vina) with 15-LOX-1 (PDB: 4NRE) to optimize side-chain interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 2
Reactant of Route 2
6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

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